Cas no 476340-30-4 (2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol)

2-{2-(Methylamino)pyrimidin-4-ylamino}ethan-1-ol is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methylamino-substituted pyrimidine core linked to an ethanolamine moiety, offering versatility in synthetic modifications. The compound's bifunctional nature allows for selective reactivity, making it a valuable intermediate in the development of biologically active molecules. Its stability under standard conditions and solubility in common organic solvents enhance its utility in laboratory-scale reactions. Researchers may explore its use in kinase inhibitor design or as a building block for heterocyclic compounds. The presence of both hydrogen bond donor and acceptor sites suggests potential for targeted molecular interactions.
2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol structure
476340-30-4 structure
Product Name:2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol
CAS No:476340-30-4
MF:C7H12N4O
MW:168.196380615234
CID:931147
PubChem ID:45076024
Update Time:2025-07-22

2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol
    • AKOS019333960
    • F0487-0041
    • DB-275813
    • 2-{[2-(methylamino)pyrimidin-4-yl]amino}ethan-1-ol
    • ETHANOL, 2-[[2-(METHYLAMINO)-4-PYRIMIDINYL]AMINO]-
    • 476340-30-4
    • 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol
    • Inchi: 1S/C7H12N4O/c1-8-7-10-3-2-6(11-7)9-4-5-12/h2-3,12H,4-5H2,1H3,(H2,8,9,10,11)
    • InChI Key: RIPLXUXGZQRKFX-UHFFFAOYSA-N
    • SMILES: OCCNC1C=CN=C(NC)N=1

Computed Properties

  • Exact Mass: 168.10111102g/mol
  • Monoisotopic Mass: 168.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 70.1Ų

2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M189136-100mg
2-{[2-(methylamino)pyrimidin-4-yl]amino}ethan-1-ol
476340-30-4
100mg
$ 160.00 2022-06-04
TRC
M189136-500mg
2-{[2-(methylamino)pyrimidin-4-yl]amino}ethan-1-ol
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$ 590.00 2022-06-04
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$ 910.00 2022-06-04
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2-{[2-(methylamino)pyrimidin-4-yl]amino}ethan-1-ol
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$616.0 2023-09-07
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F0487-0041-0.5g
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F0487-0041-1g
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F0487-0041-5g
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Additional information on 2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol

2-{2-(Methylamino)pyrimidin-4-ylamino}ethan-1-ol: A Comprehensive Overview

The compound with CAS No. 476340-30-4, commonly referred to as 2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol, is a structurally unique organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug development. The methylamino group attached to the pyrimidine ring introduces additional functional complexity, making this compound a promising candidate for various therapeutic interventions.

Recent advancements in computational chemistry and bioinformatics have enabled researchers to delve deeper into the structural and functional properties of 2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol. Studies have revealed that the molecule exhibits potent antiproliferative activity against several cancer cell lines, making it a potential candidate for anticancer drug development. The pyrimidine ring serves as a critical scaffold for molecular interactions, while the ethanolamine moiety enhances solubility and bioavailability, facilitating its transport across cellular membranes.

One of the most intriguing aspects of this compound is its ability to modulate key signaling pathways involved in inflammation and immune response. Preclinical studies have demonstrated that 2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol can inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are implicated in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. This dual functionality—anticancer and anti-inflammatory—positions the compound as a versatile therapeutic agent with broad clinical applications.

The synthesis of 2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol involves a multi-step process that combines principles of organic synthesis and catalytic chemistry. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring scalability for potential large-scale production. The use of microwave-assisted synthesis has further accelerated the process, reducing reaction times while maintaining product quality.

In terms of pharmacokinetics, studies have shown that this compound demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its ethanolamine group enhances aqueous solubility, while the pyrimidine core contributes to lipophilicity, enabling efficient penetration into target tissues. These properties are crucial for developing orally administered drugs with optimal bioavailability.

Looking ahead, ongoing clinical trials are evaluating the safety and efficacy of 2-{2-(methylamino)pyrimidin-4-ylamino}ethan-1-ol in treating solid tumors and inflammatory disorders. Early results are promising, with minimal adverse effects reported in preclinical models. The compound's ability to selectively target diseased cells while sparing healthy tissue underscores its potential as a precision medicine tool.

In conclusion, 2-{2-(methylamino)pyrimidin-4-y l amine}ethan -1 -ol represents a significant advancement in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a leading candidate for developing innovative therapeutic agents. As research continues to unfold, this compound holds immense promise for addressing unmet medical needs across various disease domains.

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